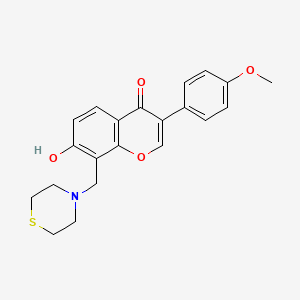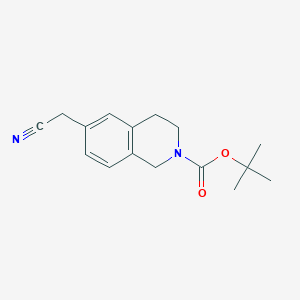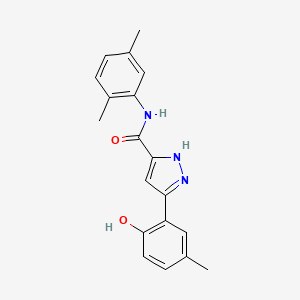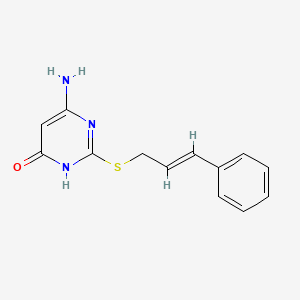
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, thiomorpholine, and 7-hydroxy-4H-chromen-4-one.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one in the presence of a base, such as sodium hydroxide, to form an intermediate.
Thiomorpholine Addition: The intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the thiomorpholin-4-ylmethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification methods, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, leading to the formation of alcohol derivatives.
Substitution: The methoxy and thiomorpholin-4-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted flavonoid derivatives with altered biological activities.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one exhibits promising activity as an antioxidant and anti-inflammatory agent. It is studied for its potential to protect cells from oxidative stress and reduce inflammation in various disease models.
Medicine
In medicine, this compound is investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell signaling pathways.
Industry
Industrially, the compound’s antioxidant properties make it a candidate for use in food preservation, cosmetics, and pharmaceuticals. Its ability to scavenge free radicals can help extend the shelf life of products and protect against oxidative damage.
作用機序
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to neutralize free radicals and reduce oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it interferes with cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.
類似化合物との比較
Similar Compounds
7-hydroxy-4H-chromen-4-one: Lacks the methoxy and thiomorpholin-4-ylmethyl groups, resulting in different biological activities.
3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the hydroxy and thiomorpholin-4-ylmethyl groups, affecting its antioxidant and anti-inflammatory properties.
8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one: Lacks the hydroxy and methoxy groups, altering its chemical reactivity and biological effects.
Uniqueness
The uniqueness of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the hydroxy, methoxy, and thiomorpholin-4-ylmethyl groups allows for a wide range of chemical modifications and enhances its potential as a multifunctional compound in various applications.
特性
分子式 |
C21H21NO4S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C21H21NO4S/c1-25-15-4-2-14(3-5-15)18-13-26-21-16(20(18)24)6-7-19(23)17(21)12-22-8-10-27-11-9-22/h2-7,13,23H,8-12H2,1H3 |
InChIキー |
BPMPOUSHENUIGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCSCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]-2-{3-[(4-methanesulfonyl-2-methoxyphenyl)amino]prop-1-yn-1-yl}-1-(2,2,2-trifluoroethyl)indol-4-amine](/img/structure/B14093967.png)
![3-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14093971.png)
![1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093973.png)

![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093989.png)
![4-hydroxy-8-(4-hydroxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093992.png)


![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
![[2-[(8R,9S,10S,11S,13R,14R,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14094008.png)
![2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094013.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14094018.png)

